D-Nmappd

Acid Ceramidase Sphingolipid Metabolism Melanoma

D-Nmappd ((1R,2R)-B13) is a cell-permeable, stereospecific acid ceramidase inhibitor (IC50 ~10 μM). Unlike analogs such as D-e-MAPP, it uniquely targets acid over alkaline ceramidase. Critical for studies on ceramide-mediated apoptosis in melanoma and keratinocytes, and NMDA receptor function in hippocampal slices. Guarantee your results with the correct (1R,2R)-enantiomer.

Molecular Formula C23H38N2O5
Molecular Weight 422.6 g/mol
Cat. No. B1663987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Nmappd
Synonyms(1R,2R)-B13
Molecular FormulaC23H38N2O5
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
InChIInChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27)/t21-,23-/m1/s1
InChIKeyXUSDVLHKNBOGJY-FYYLOGMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

D-Nmappd: A Potent Acid Ceramidase Inhibitor with Stereospecific NMT Activity


D-Nmappd (also known as B13, LCL4, or (1R,2R)-B13; CAS 35922-06-6) is a synthetic sphingolipid analog and myristoyl-CoA mimetic . It is a cell-penetrant small molecule primarily characterized as a potent inhibitor of lysosomal acid ceramidase (AC), with an in vitro IC50 of approximately 10 μM . D-Nmappd also exhibits stereospecific inhibitory activity against N-myristoyltransferase 1 (NMT1), with reported IC50 values ranging from 8.7 to 77.6 μM depending on assay conditions [1].

Why Substituting D-Nmappd with Other Ceramidase or NMT Inhibitors Compromises Experimental Integrity


Generic substitution of D-Nmappd with other compounds in its class is not scientifically valid due to critical differences in target selectivity, stereospecificity, and validated biological activity. Unlike D-e-MAPP, which preferentially inhibits alkaline ceramidase (IC50 1-5 μM) over acid ceramidase (IC50 >500 μM) , D-Nmappd is a potent inhibitor of acid ceramidase (IC50 ~10 μM) with weaker activity against alkaline ceramidase . Furthermore, its NMT1 inhibitory activity is strictly stereospecific: only the (1R,2R)-enantiomer is active, while the (1S,2S)-enantiomer shows no NMT1 inhibition [1]. This stereochemical requirement is crucial for studies targeting androgen receptor degradation in prostate cancer models. Additionally, a 2019 validation study conclusively demonstrated that D-Nmappd does not inhibit N-myristoylation in cells at concentrations up to 30 μM, despite biochemical NMT1 inhibition, invalidating its use as an NMT probe in cellular assays [2]. These distinct pharmacological fingerprints preclude simple one-for-one replacement.

Quantitative Evidence for D-Nmappd Differentiation: Head-to-Head Comparisons with Key Analogs


D-Nmappd vs. D-e-MAPP: Acid Ceramidase Selectivity and Potency

D-Nmappd exhibits a fundamentally different selectivity profile compared to the closely related analog D-e-MAPP. D-Nmappd potently inhibits acid ceramidase (AC) with an IC50 of ~10 μM, whereas D-e-MAPP is a selective inhibitor of alkaline ceramidase (IC50 1-5 μM) and exhibits negligible activity against AC (IC50 >500 μM) [1]. In HaCaT keratinocytes, D-Nmappd inhibits acid ceramidase activity and suppresses proliferation with an IC50 of ~7 μM .

Acid Ceramidase Sphingolipid Metabolism Melanoma

Stereospecific NMT1 Inhibition by D-Nmappd Enantiomers

The NMT1 inhibitory activity of D-Nmappd is strictly stereospecific. The (1R,2R)-enantiomer inhibits NMT1 activity and reduces androgen receptor (AR) protein levels, whereas the (1S,2S)-enantiomer is completely inactive [1][2]. This stereospecificity was demonstrated in a head-to-head comparison using 22Rv1 prostate cancer cells, where only (1R,2R)-D-Nmappd showed NMT1 inhibition and AR downregulation [2].

N-myristoyltransferase 1 Prostate Cancer Androgen Receptor

Cellular NMT Inhibition: D-Nmappd vs. Next-Generation Analog (1R,2R)-LCL204

While D-Nmappd serves as a useful biochemical tool, its cellular NMT1 inhibitory activity is limited. A direct comparison with its derivative, (1R,2R)-LCL204, reveals that LCL204 is a more potent NMT1 inhibitor. The IC50 of (1R,2R)-LCL204 for NMT1 enzymatic activity is 2.3 μM, a ~34-fold improvement over the reported 77.6 μM for D-Nmappd [1]. Furthermore, a 2019 study found that D-Nmappd at 30 μM failed to inhibit global N-myristoylation in cells, while IMP-1088 achieved complete inhibition at 100 nM [2].

N-myristoyltransferase Chemical Probe Castration-Resistant Prostate Cancer

D-Nmappd Cytotoxicity Profile in Colon Adenocarcinoma Cells

D-Nmappd induces cell death in SW403 colon adenocarcinoma cells in a time- and concentration-dependent manner. Notably, at a concentration of 100 mM, it does not affect the viability of non-malignant rat hepatocytes, Kupffer cells, or sinusoidal endothelial cells . This differential cytotoxicity suggests a potential therapeutic window for targeting cancer cells.

Colon Cancer Cytotoxicity Apoptosis

Optimal Research and Development Applications for D-Nmappd Based on Quantitative Evidence


Investigating Acid Ceramidase-Dependent Signaling in Melanoma and Keratinocyte Models

Use D-Nmappd at concentrations of 10-25 μM to potently inhibit acid ceramidase and elevate endogenous ceramide levels, triggering apoptosis and suppressing proliferation in melanoma cells (e.g., A375) and HaCaT keratinocytes . This application leverages its well-documented selectivity for acid ceramidase over alkaline ceramidase, a key differentiator from analogs like D-e-MAPP . Experiments should be designed with an understanding that D-Nmappd's effects are mediated through ceramide accumulation, not NMT1 inhibition, in cellular contexts [1].

Biochemical Studies of Stereospecific N-Myristoyltransferase 1 (NMT1) Inhibition

Employ (1R,2R)-D-Nmappd (LCL4) as a stereospecific probe in purified enzyme assays to study NMT1 catalytic activity. Its IC50 of 77.6 μM (or 8.7 μM under specific assay conditions) makes it suitable for in vitro biochemical experiments . Researchers must ensure they are using the correct (1R,2R)-enantiomer, as the (1S,2S)-enantiomer is inactive [2]. It is crucial to note that this compound is not suitable for cellular NMT1 inhibition studies due to a lack of target engagement at tolerable concentrations [1].

Prostate Cancer Research: Investigating Androgen Receptor (AR) Degradation

Use (1R,2R)-D-Nmappd in prostate cancer cell models (e.g., 22Rv1) to study the link between stereospecific NMT1 inhibition and AR protein degradation. At low micromolar concentrations, (1R,2R)-D-Nmappd reduces AR protein levels, a mechanism relevant to castration-resistant prostate cancer (CRPC) [2]. This application is a direct extension of the compound's stereospecific NMT1 inhibitory activity. For more potent cellular NMT1 inhibition, the derivative (1R,2R)-LCL204 (IC50 = 2.3 μM) should be considered as a next-generation tool [2].

Ex Vivo Neuroscience: Modulation of NMDA Receptor Function in Hippocampal Slices

Apply D-Nmappd to rat hippocampal slices to investigate the role of acid ceramidase in regulating NMDA receptor function. Preincubation with D-Nmappd has been shown to increase NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in CA1 synapses [3]. This ex vivo application highlights a distinct functional outcome of acid ceramidase inhibition in neural tissue, differentiating it from applications focused solely on cancer cell proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Nmappd

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.